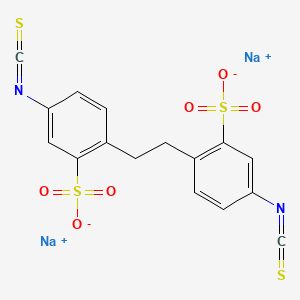

4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is a non-fluorescent analog of DIDS . It is used as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle . It is also an anion-transport inhibitor that crosslinks hemoglobin interdimerically and enhances oxygen .

Molecular Structure Analysis

The molecular formula of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is C16 H10 N2 O6 S4 . 2 Na . The molecular weight is 500.50 .Physical And Chemical Properties Analysis

The molecular formula of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is C16 H10 N2 O6 S4 . 2 Na . The molecular weight is 500.50 .Applications De Recherche Scientifique

Toxicology and Carcinogenesis Studies : This compound, under its various forms, has been extensively studied in toxicology and carcinogenesis. For example, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt, used in dye and fluorescent agent synthesis, was tested for toxic effects and carcinogenic potential in rats and mice. The studies concluded that there was no evidence of carcinogenic activity in the animals tested (National Toxicology Program technical report series, 1992).

Dispersion of Particles in Aqueous Suspensions : The impact of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt on the dispersion properties of Cu2O particles was studied. The dispersant's role in colloidal property changes and stabilization mechanisms were clarified, providing insights into processing conditions for the oxide (Ceramics International, 2009).

Quenching Characteristics in Solutions : Bathocuproinedisulfonic acid, disodium salt, commonly used for Cu(I) detection, was studied for its fluorescence quenching characteristics in aqueous solutions and copper sulfate plating solutions. This could aid in detecting monovalent copper in various applications (Japanese Journal of Applied Physics, 2018).

Binding Site Identification in Red Blood Cells : The binding site for 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid, an inhibitor of anion transport in red blood cells, was identified in a specific protein segment. This could have implications for understanding anion transport mechanisms in biological systems (Biochimica et biophysica acta, 1980).

Photoluminescence in Hybrid Materials : The use of 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiferron) in luminescent chemically bonded hybrid materials showed promising results, particularly in creating green and violet-blue luminescence within these materials (Journal of Photochemistry and Photobiology A-chemistry, 2009).

Neuroprotective Effects : 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) exhibited neuroprotective effects against various cell death stimuli in cultured cerebellar granule neurons. This suggests potential applications in neuroprotection and understanding neuronal death mechanisms (Life sciences, 2002).

Mécanisme D'action

Propriétés

IUPAC Name |

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCASYHGPTJKZKC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O6S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

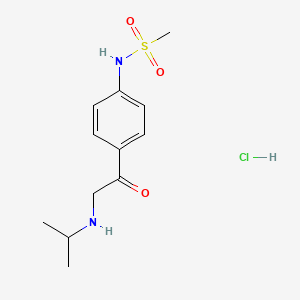

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)